(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Formation of the Imino Group: The imino group can be formed by reacting the chromene derivative with an amine, such as aniline, under reflux conditions.
Acetylation: The final step involves the acetylation of the imino group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-acetyl-2-[(4-methylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(4-bromophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
Uniqueness
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is unique due to the presence of the acetyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
N-acetyl-2-(4-acetylphenyl)imino-8-ethoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-4-28-19-7-5-6-16-12-18(21(27)23-14(3)26)22(29-20(16)19)24-17-10-8-15(9-11-17)13(2)25/h5-12H,4H2,1-3H3,(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSIMOHSFOFZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)C)C(=C2)C(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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